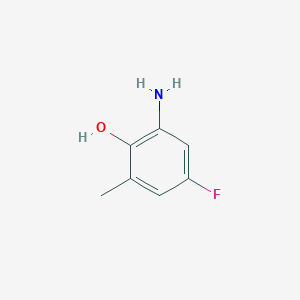

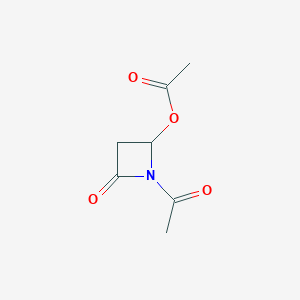

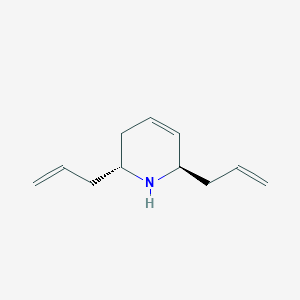

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

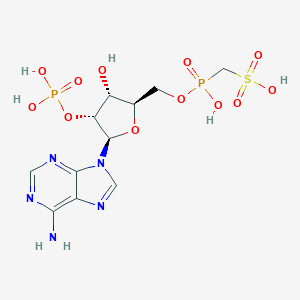

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine (DATP) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, anti-inflammatory agents, and other drugs. DATP has been studied extensively in the laboratory, and is used in a variety of applications, from medicinal chemistry to biochemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine have been explored in various studies. For instance, Bubnov et al. (1994) discovered the reductive trans-2,6-diallylation of pyridines with triallyl- and allyl(dialkyl)boranes, leading to the respective trans-2,6-diallyl-1,2,5,6-tetrahydropyridines in yields up to 97% (Bubnov, Shagova, Evchenko, & Ignatenko, 1994). Similarly, Bubnov et al. (1997) established the structure of trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide through X-ray structural analysis, a compound synthesized by reductive diallylation of pyridine (Bubnov, Demina, Dekaprilevich, & Struchkov, 1997).

Pharmaceutical Applications

Studies have investigated the potential pharmaceutical applications of tetrahydropyridine derivatives. Rao et al. (1995) explored the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, noting their potential anti-inflammatory properties (Rao, Redda, Onayemi, Melles, & Choi, 1995). Additionally, Mateeva, Winfield, and Redda (2005) reviewed the synthesis and pharmacological properties of various 1,2,3,6-tetrahydropyridine derivatives, highlighting their biological activity in structure-activity relationship (SAR) studies (Mateeva, Winfield, & Redda, 2005).

Synthesis of Complex Molecules

Tetrahydropyridine derivatives have been utilized in the synthesis of complex molecules. Duttwyler et al. (2012) developed a reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines, which includes rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction (Duttwyler, Lu, Rheingold, Bergman, & Ellman, 2012).

Chemical Transformations

Kassiou and Read (1994) demonstrated the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine and its derivatives, highlighting the versatility of tetrahydropyridine compounds in chemical transformations (Kassiou & Read, 1994).

Mécanisme D'action

Mode of Action

The mode of action of (2R,6R)-HNK is complex and multifaceted. It is believed to act through AMPA receptor-mediated mechanisms . The AMPA receptor antagonist NBQX can reverse its antidepressant-like effects . Moreover, (2R,6R)-HNK can modulate glutamatergic neurotransmission .

Biochemical Pathways

(2R,6R)-HNK is involved in several biochemical pathways. It has been found to affect the expression of proteins in the hippocampus of depressed mice . Bioinformatics analysis showed that these differentially expressed proteins mainly had the functions of binding, biocatalysis, and transport, and mainly participated in cellular process, biological regulation process, biological metabolism process, and stress reaction process . These proteins were involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The terminal half-lives of 2R,6R-hydroxynorketamine were generally significantly longer than of the S-stereoisomer .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action are primarily observed in its antidepressant-like effects. It has been found to reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracted (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .

Propriétés

IUPAC Name |

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYQJEALDMVJON-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CC=C[C@H](N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365164 |

Source

|

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

138617-50-2 |

Source

|

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.